Astemizole-d3

Description

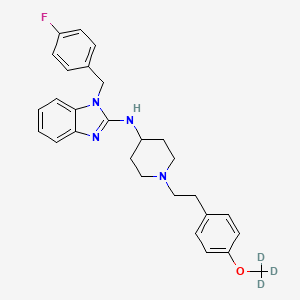

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDALQBWZGODGZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675638 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-39-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Astemizole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Astemizole-d3, a deuterated analog of the second-generation antihistamine, Astemizole. While specific experimental data on this compound is limited, this document extrapolates its pharmacological profile based on the well-characterized properties of Astemizole and the established principles of the kinetic isotope effect. The guide covers the primary mechanism of action as a histamine H1 receptor antagonist, its off-target effects on the hERG potassium channel, and the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development.

Introduction

Astemizole is a potent and long-acting second-generation histamine H1 receptor antagonist that was previously used for the treatment of allergic rhinitis and chronic urticaria. It was withdrawn from the market in many countries due to the risk of serious cardiovascular side effects, specifically QT interval prolongation and Torsades de Pointes, which are associated with its blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

This compound is a stable isotope-labeled version of Astemizole, where three hydrogen atoms on the methoxy-phenyl group have been replaced with deuterium. The primary rationale for the development of deuterated drugs is to alter the pharmacokinetic profile of the parent compound, often to improve metabolic stability and reduce the formation of undesirable metabolites. This guide will explore the known mechanism of Astemizole and discuss the anticipated effects of deuteration on its activity.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound, like its parent compound, is expected to act as a potent and selective inverse agonist of the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

An In-depth Technical Guide to the Physical and Chemical Properties of Astemizole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Astemizole-d3, a deuterated analog of the second-generation antihistamine, Astemizole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. The inclusion of deuterated internal standards like this compound is pivotal for enhancing the accuracy and precision of pharmacokinetic and bioequivalence studies.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Astemizole, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This substitution offers a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalysis.

Identification and Structure

| Property | Value |

| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxy-d3-phenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine |

| Synonyms | Astemisan-d3, Hismanal-d3, R 42512-d3 |

| CAS Number | 1189961-39-4[1][2] |

| Molecular Formula | C₂₈H₂₈D₃FN₄O[1][2][3] |

| Molecular Weight | 461.59 g/mol [1][2][3] |

| Appearance | White to Off-White Solid[1] |

Quantitative Physical and Chemical Data

Precise quantitative data for deuterated compounds can be scarce. The following table summarizes the available data for this compound. For comparative purposes, data for the non-deuterated form, Astemizole, is also provided where available.

| Property | This compound | Astemizole (for comparison) |

| Melting Point | 145-150°C | 149.1°C |

| Boiling Point | Not available | Not available |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | DMSO: >20 mg/mL, Chloroform: 100 mg/mL (with heat)[4], Ethanol: 5 mg/mL |

| Storage Temperature | 2-8°C (Refrigerator)[1] | 2-8°C |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of deuterated compounds are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Structural and Identity Confirmation

The identity and isotopic purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The absence of a proton signal from the methoxy group and the presence of corresponding carbon signals confirm the deuteration.

Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 462.6, confirming the incorporation of three deuterium atoms.

Signaling and Metabolic Pathways

Astemizole functions primarily as a histamine H1 receptor antagonist. Its metabolism is complex and involves several cytochrome P450 enzymes.

Astemizole Mechanism of Action

Caption: Astemizole competitively inhibits the histamine H1 receptor.

Metabolic Pathway of Astemizole

The metabolism of Astemizole is primarily hepatic and involves multiple cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.

Caption: Hepatic metabolism of Astemizole by CYP450 enzymes.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Astemizole in a biological matrix using its deuterated analog, this compound, as an internal standard.

Caption: Workflow for bioanalysis using a deuterated internal standard.

This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house validation of all analytical methods.

References

The Biological Activity of Deuterated Astemizole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astemizole, a potent second-generation H1-receptor antagonist, was withdrawn from the market due to concerns over cardiac arrhythmias linked to its metabolism.[1] This whitepaper explores the potential of deuterium substitution as a strategy to mitigate the adverse effects of astemizole while preserving its therapeutic efficacy. By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the pharmacokinetic profile of astemizole can be favorably altered. This could lead to a reduction in the formation of potentially cardiotoxic metabolites and an overall improvement in the drug's safety profile. This document provides a comprehensive overview of the known biological activity of astemizole, its metabolic pathways, and a theoretical framework for the anticipated benefits of deuteration.

Introduction to Astemizole and the Rationale for Deuteration

Astemizole is a long-acting, non-sedating antihistamine that effectively treats allergic rhinitis and chronic urticaria.[2][3] Its mechanism of action involves high-affinity competitive antagonism of the histamine H1 receptor.[1][4] However, the clinical use of astemizole was curtailed due to the risk of QT prolongation and life-threatening arrhythmias, such as Torsades de Pointes.[5] These cardiac events are associated with the parent drug and its metabolites inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6]

The metabolism of astemizole is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily in the liver and small intestine.[7][8] The major metabolic pathways include O-demethylation, N-dealkylation, and aromatic hydroxylation. The resulting metabolites, particularly desmethylastemizole, retain antihistaminic activity but also contribute to the cardiotoxic risk.[9]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to improve pharmacokinetic and/or toxicological profiles.[10] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively deuterating the metabolic hotspots of astemizole, it is plausible to reduce the formation of undesirable metabolites and enhance its safety.

Biological Activity of Astemizole

Antihistaminic Activity

Astemizole is a highly potent H1-receptor antagonist with a long duration of action, allowing for once-daily dosing.[2][9][11] It effectively reduces symptoms of seasonal and perennial allergic rhinitis, allergic conjunctivitis, and chronic urticaria.[3][12]

Other Potential Therapeutic Activities

Beyond its antihistaminic effects, astemizole has been investigated for other therapeutic applications:

-

Anti-cancer Activity: Astemizole has shown promise as an anti-cancer agent by targeting ether-à-go-go 1 (Eag1) and Eag-related gene (Erg) potassium channels, which are implicated in cancer progression.[13] It has been shown to inhibit tumor cell proliferation in vitro and in vivo.[13]

-

Antifungal Activity: Astemizole has demonstrated the ability to promote the fungicidal activity of fluconazole against Cryptococcus neoformans and Cryptococcus gattii.

-

Autism Spectrum Disorder (ASD) and Fragile X Syndrome: While no direct clinical trial data for deuterated astemizole is publicly available, the parent compound has been of interest in neurodevelopmental disorders. Confluence Pharmaceuticals is developing therapeutics for social and communication impairments in Fragile X Syndrome and ASD.[14]

Metabolism of Astemizole

The metabolism of astemizole is extensive and a critical determinant of both its efficacy and toxicity.

Key Metabolic Pathways and Enzymes

Three primary metabolites of astemizole have been identified: desmethylastemizole (DES-AST), 6-hydroxyastemizole (6OH-AST), and norastemizole (NOR-AST).[8] The formation of these metabolites is catalyzed by several CYP450 enzymes:

-

CYP2J2: Plays a significant role in the O-demethylation of astemizole in the small intestine, contributing to its first-pass metabolism.[7][15]

-

CYP3A4: While a major enzyme in the metabolism of many drugs, it appears to play a minor role in the primary metabolic pathway of astemizole (formation of DES-AST).[8]

-

CYP2D6: Is involved in the formation of 6OH-AST and DES-AST.[8]

The following diagram illustrates the primary metabolic pathways of astemizole.

Caption: Primary metabolic pathways of astemizole.

Deuterated Astemizole: A Hypothetical Profile

While specific experimental data for deuterated astemizole is not publicly available, we can extrapolate its likely properties based on the known metabolism of the parent compound and the principles of deuteration.

Proposed Sites of Deuteration

The most logical sites for deuteration would be the metabolic "hotspots" of the astemizole molecule. Specifically, replacing the hydrogen atoms on the methoxy group targeted by CYP2J2 and CYP2D6 for O-demethylation with deuterium (creating a -OCD₃ group) would be a primary strategy. This is expected to slow the formation of desmethylastemizole.

Anticipated Effects on Pharmacokinetics and Biological Activity

Table 1: Comparison of Astemizole and Hypothetical Deuterated Astemizole Properties

| Parameter | Astemizole | Hypothetical Deuterated Astemizole | Rationale for Anticipated Change |

| Primary Metabolism | O-demethylation, Hydroxylation, N-dealkylation | Reduced rate of O-demethylation | Kinetic isotope effect at the deuterated methoxy group. |

| Metabolites | Desmethylastemizole, 6-Hydroxyastemizole, Norastemizole | Lower levels of Desmethylastemizole | Slower metabolism via the O-demethylation pathway. |

| Half-life (t½) | ~1 day | Potentially longer | Slower overall metabolic clearance. |

| H1 Receptor Affinity | High | Expected to be similar | Deuteration is unlikely to affect receptor binding affinity. |

| Cardiotoxicity (hERG inhibition) | Significant | Potentially reduced | Lower concentrations of parent drug and active metabolites could lead to reduced hERG channel blockade. |

Proposed Experimental Evaluation

To validate the hypothesized benefits of deuterated astemizole, a structured experimental approach is necessary.

In Vitro Metabolic Stability

The first step would be to compare the metabolic stability of astemizole and its deuterated analog in human liver microsomes and specific recombinant CYP enzymes (CYP2J2, CYP2D6, CYP3A4).

The following diagram outlines a potential experimental workflow.

Caption: In vitro workflow for metabolic stability.

In Vitro Safety and Efficacy

-

H1 Receptor Binding Assay: To confirm that deuteration does not negatively impact the affinity for the target receptor.

-

hERG Channel Patch Clamp Assay: To directly measure and compare the inhibitory effects of astemizole and its deuterated counterpart on the hERG potassium channel.

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro results, preclinical in vivo studies in appropriate animal models would be warranted to assess the full pharmacokinetic profile, efficacy in allergy models, and cardiovascular safety of deuterated astemizole.

Signaling Pathways

The primary therapeutic effect of astemizole is mediated through the histamine H1 receptor, a G-protein coupled receptor. Its potential anti-cancer effects are linked to the inhibition of Eag1 and Erg potassium channels.

Caption: Signaling pathways affected by astemizole.

Conclusion

Deuteration of astemizole presents a compelling strategy to potentially resurrect a highly effective antihistamine by mitigating its primary safety concern—cardiotoxicity. By slowing the rate of metabolism, particularly O-demethylation, a deuterated version of astemizole could offer an improved pharmacokinetic and safety profile. While this whitepaper presents a theoretical framework based on established scientific principles, further preclinical and clinical research is imperative to validate these hypotheses. The development of a safer, deuterated astemizole could provide a valuable therapeutic option for patients with allergic conditions and potentially for other indications such as certain cancers and neurodevelopmental disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Astemizole: a long-acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical profile of astemizole. A survey of 50 double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. drug-card.io [drug-card.io]

- 6. Pharmacology of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-directed deuteration of dronedarone preserves cytochrome P4502J2 activity and mitigates its cardiac adverse effects in canine arrhythmic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of cetirizine with astemizole in the treatment of perennial allergic rhinitis and study of the concomitant effect on histamine and allergen-induced wheal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Confluence Pharmaceuticals - Home [confluencepharma.com]

- 15. [PDF] Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Potential Therapeutic Applications of Astemizole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract: Astemizole, a potent second-generation H1-receptor antagonist, was withdrawn from the market due to risks of serious cardiac arrhythmias associated with its metabolism. However, its additional mechanisms of action, including the inhibition of Eag1 and Erg potassium channels, present significant therapeutic potential in oncology and other areas. Deuteration offers a promising strategy to mitigate the metabolic liabilities of the parent compound. This document explores the pharmacological basis for Astemizole-d3, a deuterated analog of Astemizole, and outlines its potential therapeutic applications, supported by preclinical data from Astemizole studies and the established principles of deuterated drug development.

Introduction: The Rationale for this compound

Astemizole was formerly used as a long-acting, non-sedating antihistamine for allergic conditions such as rhinitis and urticaria.[1][2][3] Its clinical efficacy was well-documented in numerous trials.[2][4][5] The drug was withdrawn from the market in 1999 due to the risk of life-threatening cardiac arrhythmias, specifically QTc interval prolongation, which occurred at high doses or when co-administered with inhibitors of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][6][7]

Despite its withdrawal, subsequent research has unveiled additional pharmacological properties of Astemizole that are highly relevant for modern drug development. Notably, it has demonstrated potent anti-cancer activity by inhibiting ether-à-go-go 1 (Eag1) and Eag-related gene (Erg) potassium channels, which are implicated in cancer progression.[8][9] It has also shown potential in preclinical models of neurodegenerative diseases.[10]

The primary challenge hindering the repurposing of Astemizole is its pharmacokinetic profile and metabolic pathway. The development of this compound, a deuterated version of the molecule, is a strategic approach to address this challenge. By replacing specific hydrogen atoms with their stable isotope, deuterium, the metabolic breakdown of the drug can be slowed. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[11][12][] This modification has the potential to:

-

Reduce the formation of potentially cardiotoxic metabolites.[12][15]

-

Enhance safety and tolerability, allowing for the exploration of its non-antihistamine therapeutic effects.[15]

This guide provides a technical overview of Astemizole's mechanisms, the potential benefits conferred by deuteration, and its prospective applications in oncology.

Pharmacology and Mechanism of Action

Astemizole exhibits a dual mechanism of action, targeting both histamine receptors and specific potassium channels.

-

H1-Receptor Antagonism : Astemizole is a potent and selective H1-receptor antagonist with a high affinity (IC50 of 4.7 nM).[8] It competes with histamine at H1-receptors in peripheral tissues, suppressing allergic responses like edema, flare, and pruritus.[1][16] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedative effects at standard doses.[1]

-

Potassium Channel Inhibition : Astemizole is a potent inhibitor of Eag1 and Erg potassium channels.[8][9] The Eag1 channel, in particular, is considered a therapeutic target in several cancers, as its expression is often restricted in healthy tissue but upregulated in tumors, where it plays a role in cell proliferation.[9] Astemizole's ability to inhibit these channels is central to its anti-neoplastic potential.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical profile of astemizole. A survey of 50 double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative trial of two non-sedative H1 antihistamines, terfenadine and astemizole, for hay fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Astemizole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astemizole, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Astemizole-d3: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Astemizole-d3, focusing on its mechanism of action as a histamine H1 receptor antagonist. It includes detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways and workflows to support research and development activities. This compound is the deuterium-labeled version of Astemizole, a second-generation H1 antihistamine.[1][2][3][4] The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, acting as a stable isotopic internal standard for mass spectrometry-based assays without significantly altering the compound's fundamental pharmacological properties.

Mechanism of Action: Histamine H1 Receptor Antagonism

Astemizole exerts its effects by acting as a selective antagonist at the histamine H1 receptor.[4][5][6] It competes with histamine for binding to these receptors on effector cells, thereby preventing the initiation of the downstream signaling cascade that leads to allergic and inflammatory responses.[4]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that belongs to the rhodopsin-like family.[7] Upon activation by its endogenous ligand, histamine, the receptor couples to the Gq/11 family of G-proteins.[7] This initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.[7]

-

Hydrolysis of PIP2: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[7][8] Astemizole, by binding to the H1 receptor, blocks the initial activation step, thereby inhibiting this entire downstream pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Astemizole. As an isotopologue, this compound is expected to have virtually identical receptor binding and functional potency characteristics.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of Astemizole for the human histamine H1 receptor, typically determined through radioligand competition assays.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 4.7 nM | Histamine H1-receptor | [5] |

| Kᵢ | 3 nM | Human H1 Receptor | [9] |

| Kᵢ | 2.09 nM | Human H1R in Sf9 cells | [9] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the specific binding of a radioligand.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of Astemizole following oral administration in humans.

| Parameter | Value | Notes | Reference |

| Absorption | Rapidly absorbed | From the gastrointestinal tract. | [4][10] |

| Protein Binding | ~96% | High degree of binding to plasma proteins. | [10] |

| Metabolism | Primarily hepatic | Metabolized by the CYP3A4 enzyme system. | [10] |

| Major Metabolite | Desmethylastemizole | An active metabolite that contributes to the drug's effect. | [11] |

| Elimination t½ | ~24 hours (Astemizole) | The elimination half-life of the parent compound. | [10] |

| Elimination t½ | ~10.8 days (Astemizole + DMA) | Combined half-life in children for parent drug and desmethylastemizole. | [12] |

| Excretion | Mainly in feces | Almost completely excreted as metabolites. | [4][10] |

Experimental Protocols

Characterizing a histamine H1 receptor antagonist like this compound involves a combination of binding and functional assays.

3.1 Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[13] It measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1 receptor.[14]

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1R gene, or guinea pig brain tissue).[14][15]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable H1 receptor radioligand (e.g., [³H]mepyramine).[14]

-

Competition: Add varying concentrations of the unlabeled test compound (this compound) to the wells.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.[15]

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[13][15]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is then calculated using the Cheng-Prusoff equation.

3.2 In Vitro Functional Assay (Calcium Flux)

Functional assays measure the biological response resulting from receptor activation or inhibition. Since the H1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. An antagonist's potency can be determined by its ability to inhibit this histamine-induced calcium response.

Methodology:

-

Cell Culture: Use a cell line stably or transiently expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[16]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit increased fluorescence intensity upon binding to free Ca²⁺.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (this compound) for a defined period.[16]

-

Agonist Stimulation: Add a fixed concentration of histamine (the agonist) to the wells to stimulate the H1 receptors.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence corresponds to the maximum intracellular calcium concentration.

-

Data Analysis: Plot the histamine-induced calcium response as a function of the antagonist concentration. The IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the maximal histamine response, is determined. This can be used to calculate the antagonist's functional potency (pA₂ or Kₑ).

Conclusion

This compound serves as a critical tool for researchers in pharmacology and drug development. As a deuterated isotopologue of Astemizole, it functions as a potent and selective histamine H1 receptor antagonist. Its primary application lies in its use as an internal standard for quantitative bioanalytical assays, enabling precise measurement of Astemizole levels in complex biological matrices. The data and protocols outlined in this guide provide a foundational framework for utilizing this compound in studies aimed at characterizing the histamine H1 receptor and investigating the pharmacokinetics and pharmacodynamics of H1 antagonists.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. astemizole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. m.youtube.com [m.youtube.com]

- 11. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of astemizole in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 16. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Role and Analysis of Astemizole-d3 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research applications involving Astemizole, with a focus on the utility of its deuterated analog, Astemizole-d3. Astemizole, a second-generation histamine H1-receptor antagonist, has been the subject of renewed scientific interest for its potential applications beyond allergy treatment, including oncology and infectious diseases. This compound serves as a critical tool, primarily as an internal standard, for the accurate quantification of Astemizole in complex biological matrices during pharmacokinetic and bioanalytical studies. This guide details the core mechanisms of Astemizole, presents quantitative data from various studies, outlines relevant experimental protocols, and visualizes key signaling pathways.

Data Presentation: Quantitative Analysis of Astemizole's Biological Activity

The following tables summarize key quantitative data from in vitro studies, providing insights into the potency and efficacy of Astemizole across different biological targets.

| Target/Process | Parameter | Value | Cell Line/System | Reference |

| Histamine H1 Receptor | IC50 | 4.7 nM | In vitro binding assay | |

| Endothelial Cell Proliferation | IC50 | 4.7 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

| mTOR Signaling Inhibition | Inhibitory Concentration | Starting at 2.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2] |

| Pathway Component | Effect of Astemizole Treatment | Cell Line | Reference |

| Vitamin D Receptor (VDR) | Increased protein expression | SUM-229PE and T-47D (human breast cancer cell lines) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide in-depth protocols for key experiments involving the analysis of Astemizole, where this compound is an invaluable tool.

Protocol 1: Bioanalytical Method for Astemizole Quantification in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated HPLC-MS/MS method for the determination of Astemizole and its metabolites.[4] Here, we describe the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for robust and accurate quantification. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing superior accuracy and precision.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 30 seconds.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical isocratic mobile phase could be 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v).[4]

-

Flow Rate: 0.25 mL/min.[4]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Astemizole and this compound.

-

Astemizole: The precursor ion is the protonated molecule [M+H]+. The specific product ions would be determined by infusion and optimization.

-

This compound: The precursor ion will be [M+3+H]+. The product ions will likely be the same as for the unlabeled Astemizole, but this needs to be confirmed.

-

3. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Astemizole) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Astemizole in the unknown samples is then determined from this calibration curve.

Protocol 2: Western Blot Analysis of Vitamin D Receptor (VDR) Expression

This protocol outlines the steps to assess the effect of Astemizole on the protein expression levels of the Vitamin D Receptor (VDR), as demonstrated in breast cancer cell lines.[3]

1. Cell Culture and Treatment:

-

Culture cells (e.g., SUM-229PE or T-47D) in appropriate media and conditions.

-

Treat cells with Astemizole at the desired concentration (e.g., the IC20 concentration) for a specified duration (e.g., 48 hours).[3] Include a vehicle-treated control group.

2. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Electrotransfer:

-

Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) along with a molecular weight marker.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for VDR overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software and normalize the VDR signal to the housekeeping protein signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Astemizole's mechanism of action.

Caption: Competitive antagonism of the Histamine H1 receptor by Astemizole.

References

- 1. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]

- 2. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

Astemizole-d3 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation histamine H1 receptor antagonist, has garnered significant interest in the field of oncology for its potential as a repurposed anti-cancer agent. Its multifaceted mechanism of action, extending beyond antihistaminic effects to the modulation of key cancer-related signaling pathways, positions it as a promising candidate for further investigation. This technical guide explores the core scientific principles underlying the anti-cancer effects of astemizole, with a forward-looking perspective on its deuterated analog, Astemizole-d3.

The deuteration of pharmaceuticals, the substitution of hydrogen with its heavier isotope deuterium, is a strategic approach to enhance the pharmacokinetic properties of a drug. This modification can lead to a reduced rate of metabolism, thereby increasing the drug's half-life and exposure, which may translate to improved efficacy and a more favorable safety profile. While specific preclinical and clinical data for this compound in cancer are not yet widely available, this guide will provide a comprehensive overview of the extensive research on astemizole, which forms the foundational knowledge for the development and investigation of its deuterated form. The data and protocols presented herein are based on studies conducted with astemizole, and it is hypothesized that this compound would exhibit a similar mechanistic profile with potentially enhanced in vivo performance.

Core Mechanisms of Action

Astemizole exerts its anti-cancer effects through a variety of mechanisms, targeting several key pathways involved in tumor progression and survival.

Inhibition of Ether-à-go-go-1 (Eag1) Potassium Channels

The Ether-à-go-go-1 (Eag1) potassium channel is overexpressed in a wide range of human cancers, while its expression in normal tissues is restricted, making it an attractive therapeutic target.[1][2] Astemizole has been shown to be a potent inhibitor of Eag1 channels.[3] By blocking these channels, astemizole can disrupt the cell cycle and induce apoptosis in cancer cells.[3]

Modulation of mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers. Astemizole has been demonstrated to inhibit mTOR signaling, contributing to its anti-proliferative effects.[4]

Inhibition of the Patched (Ptch1) Drug Efflux Pump

The Patched (Ptch1) receptor, a component of the Hedgehog signaling pathway, can also function as a drug efflux pump, contributing to chemotherapy resistance.[5] Astemizole has been identified as an inhibitor of Ptch1-mediated drug efflux, suggesting a role in overcoming multidrug resistance in cancer cells.[5]

Histamine H1 Receptor Antagonism and Immune Modulation

As a histamine H1 receptor antagonist, astemizole can interfere with histamine-driven tumor growth and inflammation.[6] Furthermore, recent studies suggest that astemizole can promote cancer immunosurveillance by enhancing T-cell activation, indicating a potential role in immunotherapy combinations.[7]

Quantitative Data on Anti-Cancer Activity of Astemizole

The following tables summarize the in vitro efficacy of astemizole in various cancer cell lines. This data provides a baseline for understanding the potential potency of this compound.

Table 1: IC50 Values of Astemizole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H295R | Adrenocortical Carcinoma | ~7 | [5] |

| SUM-229PE | Breast Cancer | 1.62 ± 0.75 | [8] |

| T-47D | Breast Cancer | Not specified | [8] |

| Primary breast tumor cells | Breast Cancer | Not specified | [8] |

| SaOS-2 | Osteosarcoma | 0.135 | Not specified |

Table 2: Synergistic Effects of Astemizole with Chemotherapeutic Agents

| Cancer Cell Line | Chemotherapeutic Agent | Astemizole Concentration (µM) | Effect | Reference |

| H295R | Doxorubicin | 1 | Increased cytotoxicity by ~10 times | [5] |

| H295R | Doxorubicin, Etoposide, Mitotane (EDM) | 1 | Increased efficacy by ~8 times | [5] |

| SUM-229PE | Calcitriol | 1 | Synergistic antiproliferative interaction (CI <1) | [8] |

| T-47D | Calcitriol | Not specified | Synergistic antiproliferative interaction (CI <1) | [8] |

| Primary breast tumor cells | Calcitriol | Not specified | Synergistic antiproliferative interaction (CI <1) | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer effects of astemizole. These protocols can be adapted for the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or Astemizole) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[10]

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well white-walled plates

-

This compound (or Astemizole) stock solution

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11][12]

-

Mix the contents of the wells by gentle shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the untreated control to determine the fold-increase in caspase-3/7 activity.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

Materials:

-

Cancer cell lines of interest

-

This compound (or Astemizole) stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-mTOR, mTOR, Eag1, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by astemizole and a typical experimental workflow for its evaluation.

References

- 1. Eag1 Channels as Potential Cancer Biomarkers [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astemizole Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Anticancer effects of ikarugamycin and astemizole identified in a screen for stimulators of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchhub.com [researchhub.com]

- 10. goldbio.com [goldbio.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

The Repurposed Antihistamine: A Technical Guide to the Anti-malarial Properties of Astemizole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent need for novel anti-malarial agents, driven by the spread of drug-resistant Plasmodium falciparum, has led to innovative approaches in drug discovery, including the repositioning of existing drugs. Astemizole, a second-generation antihistamine withdrawn from the market due to cardiotoxicity concerns, has emerged as a promising anti-malarial scaffold.[1][2] This was first identified through a high-throughput screening of thousands of existing drugs.[3][4][5] Astemizole and its principal metabolite, desmethylastemizole, demonstrated activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of P. falciparum.[1][6] Furthermore, it showed efficacy in reducing parasitemia in murine models of malaria.[1][3]

The primary liability of astemizole is its potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias.[1][2] This has spurred research into developing astemizole analogs with a wider therapeutic window, retaining potent anti-malarial activity while minimizing hERG inhibition.[7] These efforts aim to optimize the scaffold for multi-stage activity against the parasite's lifecycle, including asexual blood stages, liver stages, and gametocytes, to not only treat the disease but also to prevent its transmission.[2][8][9]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of anti-malarial action for astemizole and its analogs is the inhibition of hemozoin formation.[6][8] During the intraerythrocytic stage, the malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme.[3] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin (also known as β-hematin).[3][8]

Astemizole accumulates in the acidic food vacuole of the parasite and interferes with this crystallization process.[3][6] The resulting buildup of free heme is toxic to the parasite, leading to its death. Mechanistic studies have shown a strong correlation between the in vitro inhibition of β-hematin formation by astemizole derivatives and their anti-plasmodial IC50 values.[8][9][10] While this is the predominant mechanism, the existence of additional modes of action has not been ruled out.[6]

Proposed mechanism of action for Astemizole.

Quantitative Data on Anti-malarial Activity

The anti-malarial potency of astemizole and its synthesized analogs has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Activity Against P. falciparum Asexual Blood Stages

| Compound | Strain (CQ-Sensitivity) | IC50 (µM) | Selectivity Index (SI) | Resistance Index (RI) |

| Astemizole (AST) | NF54 (Sensitive) | 0.033 - 1.9[11] | - | - |

| K1 (Resistant) | - | - | - | |

| Desmethylastemizole (DM-AST) | - | ~0.1[3] | - | - |

| Analog 21 | NF54 (Sensitive) | 0.025[6][12] | > 21.7[6] | < 5[6] |

| K1 (Resistant) | - | - | - | |

| Analog 30 | NF54 (Sensitive) | 0.043[6] | > 43[6] | - |

| Analog 33 | NF54 (Sensitive) | 0.043[6] | > 43[6] | - |

| Analog 46 | NF54 (Sensitive) | - | 43[6][11] | - |

| Chloroquine-Astemizole Hybrids | K1 (Resistant) | 0.037 - 0.610[6] | - | - |

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (Cytotoxicity IC50 / Anti-plasmodial IC50). RI: Resistance Index (IC50 for resistant strain / IC50 for sensitive strain).

Table 2: Activity Against Other Plasmodium Life Cycle Stages

| Compound | Stage | Species | IC50 (µM) |

| Astemizole (AST) | Liver Stage | P. berghei | 0.114 - 0.210[6][11] |

| Late-stage Gametocytes (IV/V) | P. falciparum | 1.9 - 4.1[6][11] | |

| Analog 3 | Liver Stage | P. berghei | ~0.07 (3-fold > AST)[8][9] |

| Analog 46 | Late-stage Gametocytes (IV/V) | P. falciparum | 0.6[6][11] |

| AST Analogs (general) | Late-stage Gametocytes | P. falciparum | 1 - 5[8][9] |

Table 3: In Vivo Efficacy in Mouse Models

| Compound/Metabolite | Mouse Model | Dose | Parasitemia Reduction | Outcome |

| Astemizole | P. vinckei (CQ-S) | Moderate | 80%[4][13] | - |

| P. vinckei (CQ-R) | Moderate | 40%[4][13] | - | |

| P. vinckei | High | Complete Elimination[4][13] | Cure[3] | |

| P. yoelii | High | Complete Elimination[4][13] | Cure[3] | |

| Chloroquine-Astemizole Hybrids | P. berghei | - | High Efficacy[6] | - |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel anti-malarial compounds. Below are summaries of key experimental protocols.

In Vitro Anti-malarial Assay (Asexual Blood Stage)

This assay determines the 50% inhibitory concentration (IC50) of a compound against parasite growth.

-

Parasite Culture : P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax and hypoxanthine.[14] Cultures are synchronized to the ring stage.

-

Drug Preparation : Compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

-

Assay Procedure :

-

Asynchronous or synchronized parasite cultures (typically 0.5-2% parasitemia) are added to 96-well or 384-well plates containing the serially diluted compounds.

-

Plates are incubated for 48-72 hours under standard culture conditions.

-

-

Growth Inhibition Measurement :

-

Radiolabeled Hypoxanthine Incorporation : [³H]-hypoxanthine is added, and its incorporation into parasite nucleic acids is measured as a proxy for parasite viability.[15][16] This is considered a gold standard method.[16]

-

Fluorescent Dye-Based Assays : Dyes like SYBR Green I or DAPI, which bind to parasite DNA, are used to quantify parasite growth via fluorescence measurement.[15]

-

pLDH Assay : The activity of parasite-specific lactate dehydrogenase (pLDH) is measured spectrophotometrically.

-

-

Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Workflow for in vitro anti-malarial IC50 determination.

Heme Crystallization Inhibition Assay

This assay assesses a compound's ability to inhibit the formation of β-hematin (hemozoin).

-

Reaction Setup : A solution of hemin is acidified in a 96-well plate to induce crystallization.

-

Compound Addition : The test compounds (e.g., astemizole analogs) are added at various concentrations. Chloroquine is typically used as a positive control.

-

Incubation : The plate is incubated to allow for β-hematin formation.

-

Quantification : The plate is centrifuged, and the supernatant containing unreacted heme is removed. The remaining β-hematin pellet is washed and then dissolved (e.g., in NaOH or DMSO) to form a monomeric heme solution.[15][17]

-

Measurement : The absorbance of the dissolved heme is measured to quantify the amount of β-hematin formed. This allows for the calculation of the IC50 for heme crystallization inhibition.[17]

In Vivo Efficacy Testing: 4-Day Suppressive Test

This is the standard model for evaluating the in vivo activity of anti-malarial compounds in rodents.[14]

-

Animal Model : Mice are infected intravenously or intraperitoneally with a specific strain of rodent malaria parasite, such as P. berghei or P. yoelii.[3][14]

-

Drug Administration : The test compound is administered to groups of infected mice, typically starting a few hours post-infection (Day 0) and continuing once daily for four consecutive days (Days 0-3).[3] A vehicle control group receives the drug solvent only.

-

Monitoring : On Day 4, thin blood smears are taken from the tail vein of each mouse.

-

Parasitemia Determination : The percentage of parasitized red blood cells is determined by microscopic examination of Giemsa-stained blood smears.

-

Efficacy Calculation : The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth suppression.

Workflow for the in vivo 4-day suppressive test.

Conclusion and Future Directions

Astemizole represents a valuable starting point for the development of a new class of anti-malarial drugs. Research has successfully identified analogs with high potency against multiple life cycle stages of the malaria parasite.[6][8][9] The primary challenge remains the mitigation of cardiotoxicity by reducing hERG channel inhibition while preserving anti-malarial efficacy.[7] Structure-activity relationship studies have shown that modifications to the astemizole scaffold can indeed separate these two activities, leading to compounds with significantly improved selectivity indices.[6][11]

Future work should focus on further optimizing lead compounds to improve their pharmacokinetic and metabolic profiles, ensuring they are suitable for in vivo progression. The exploration of chloroquine-astemizole hybrids has also shown promise in overcoming CQ resistance.[6][18] Continued investigation into the potential for additional mechanisms of action may reveal new targets and further enhance the therapeutic potential of this compound class. Ultimately, the development of a safe and effective astemizole-based anti-malarial could provide a crucial new tool in the global fight against malaria.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. Repositioning of astemizole for malaria [open.uct.ac.za]

- 3. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 4. Antihistamine Identified as Potential Antimalarial Drug | Johns Hopkins | Bloomberg School of Public Health [publichealth.jhu.edu]

- 5. A clinical drug library screen identifies astemizole as an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astemizole analogues with reduced hERG inhibition as potent antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multistage Antiplasmodium Activity of Astemizole Analogues and Inhibition of Hemozoin Formation as a Contributor to Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Multistage Antiplasmodium Activity of Astemizole Analogues and Inhibition of Hemozoin Formation as a Contributor to Their Mode of Action. | Semantic Scholar [semanticscholar.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. pubs.acs.org [pubs.acs.org]

- 13. kffhealthnews.org [kffhealthnews.org]

- 14. mmv.org [mmv.org]

- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Chloroquine-astemizole hybrids with potent in vitro and in vivo antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies of Astemizole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole is a second-generation H1-receptor antagonist previously used for the treatment of allergic rhinitis and urticaria. Although withdrawn from many markets due to concerns about cardiac side effects at high doses, its pharmacokinetic and pharmacodynamic properties continue to be of interest for research purposes, including its potential as an anticancer and antimalarial agent.[1] Accurate determination of astemizole and its primary active metabolite, desmethylastemizole, in biological matrices is crucial for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Astemizole-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.

These application notes provide a detailed protocol for a preclinical pharmacokinetic study of astemizole in a rat model, utilizing this compound as an internal standard for robust and reliable quantification.

Experimental Protocols

Animal Study Protocol

A detailed protocol for the in-life portion of the pharmacokinetic study is outlined below. All animal procedures should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

a. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

Body Weight: 200-250 g

-

Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

b. Dosing Formulation and Administration:

-

Dosing Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose in water.

-

Dose: A single oral dose of 10 mg/kg of astemizole is administered by oral gavage. The dosing volume is typically 10 mL/kg.[2]

-

Oral Gavage Procedure:

c. Blood Sampling:

-

Route of Collection: Blood samples are collected from the tail vein.[4][5]

-

Volume: Approximately 0.2-0.3 mL of whole blood is collected at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

-

Sampling Time Points: Blood samples are collected at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours.

-

Blood Collection Procedure:

d. Plasma Preparation:

-

Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the supernatant (plasma) to clean, labeled polypropylene tubes.

-

Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

This section details the method for the simultaneous quantification of astemizole and desmethylastemizole in rat plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Astemizole and Desmethylastemizole reference standards

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

b. Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of astemizole, desmethylastemizole, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of astemizole and desmethylastemizole in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

c. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

-

Add 1 mL of ethyl acetate, vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

d. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Isocratic elution with 0.025% TFA in acetonitrile and 20 mM ammonium acetate (94:6, v/v)[1] |

| Flow Rate | 0.25 mL/min[1] |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Astemizole: m/z 459.3 → 218.2; Desmethylastemizole: m/z 445.3 → 204.2; this compound: m/z 462.3 → 221.2 |

| Collision Energy | Optimized for each transition |

Data Presentation

The following tables summarize representative pharmacokinetic parameters for astemizole and its major metabolite, desmethylastemizole, following a single 10 mg/kg oral dose in rats. (Note: The following data is illustrative and may vary between studies).

Table 1: Pharmacokinetic Parameters of Astemizole in Rats

| Parameter | Unit | Value |

| Cmax | ng/mL | 45.0 |

| Tmax | h | 0.5 |

| AUC(0-t) | ng*h/mL | 107 |

| t1/2 | h | 3.4 |

Table 2: Pharmacokinetic Parameters of Desmethylastemizole in Rats

| Parameter | Unit | Value |

| Cmax | ng/mL | 32.0 |

| Tmax | h | 2.0 |

| AUC(0-t) | ng*h/mL | 250 |

| t1/2 | h | 5.4 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the pharmacokinetic study of astemizole.

Astemizole Metabolic Pathway

Caption: Metabolic pathway of astemizole.

References

- 1. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]

- 5. research.vt.edu [research.vt.edu]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

Application Note: Quantitative Analysis of Astemizole in Biological Matrices using Astemizole-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Astemizole in biological matrices, such as plasma, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Astemizole-d3, to ensure high accuracy and precision. This document provides the mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of the key quantitative data.

Introduction

Astemizole is a second-generation antihistamine that has been investigated for other potential therapeutic applications. Accurate quantification of Astemizole in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation and instrument response, leading to reliable and reproducible results. This application note provides a comprehensive guide to the mass spectrometric behavior of this compound and its application in a validated LC-MS/MS method for Astemizole quantification.

Mass Spectrometry Fragmentation of this compound

This compound, with the deuterium atoms located on the methoxy-phenyl group, exhibits a predictable fragmentation pattern in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Precursor Ion: The protonated molecule, [M+H]⁺, of this compound (C₂₈H₂₈D₃FN₄O, Molecular Weight: 461.59) is observed at m/z 462.6 .

Product Ions: Collision-induced dissociation (CID) of the precursor ion yields several characteristic product ions. The major fragmentation pathways involve the cleavage of the piperidine ring and the benzimidazole moiety. Based on the fragmentation of unlabeled Astemizole, the predicted major product ions for this compound are:

-

m/z 218.1 : This fragment corresponds to the N-(4-fluorobenzyl)benzimidazol-2-ylamino portion of the molecule and does not contain the deuterium label.

-

m/z 311.2 : This fragment results from the loss of the p-fluorobenzyl group and retains the deuterated methoxy-phenylethyl piperidine portion.

-

m/z 138.1 : This fragment represents the deuterated p-methoxyphenylethyl group.

The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of Astemizole and this compound. The Multiple Reaction Monitoring (MRM) transitions are essential for the selective and sensitive quantification of the analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Astemizole | 459.3 | 218.1 | 35 | 100 |

| 459.3 | 308.1 | 25 | 100 | |

| This compound (IS) | 462.6 | 218.1 | 35 | 100 |

| 462.6 | 311.2 | 25 | 100 |

Note: The collision energy is instrument-dependent and may require optimization.

Experimental Protocol

This protocol outlines a typical workflow for the quantification of Astemizole in plasma samples.

Materials and Reagents

-

Astemizole reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, analytical grade

-

Water, deionized and filtered

-

Blank plasma

Sample Preparation

A protein precipitation method is recommended for the extraction of Astemizole from plasma samples.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable.

-